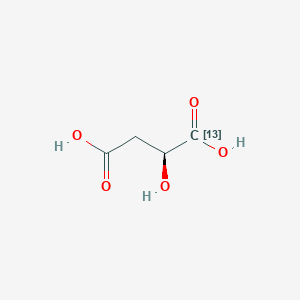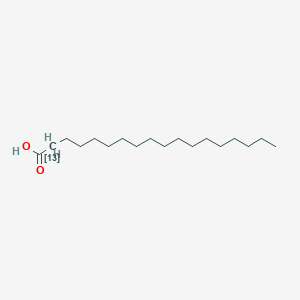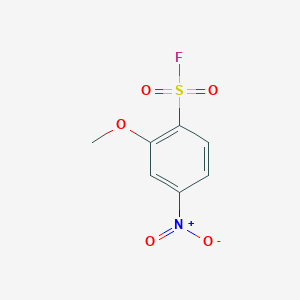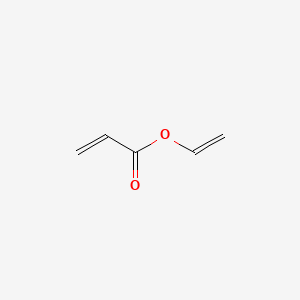![molecular formula C46H63MoNO2 B3333859 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) CAS No. 205815-80-1](/img/structure/B3333859.png)
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) is an organometallic compound widely recognized for its application as a catalyst in ring-closing metathesis reactions. This compound, often referred to as a Schrock-Hoveyda catalyst, is notable for its efficiency and selectivity in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and a neophylidene ligand. The process requires precise control of temperature and pressure to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. The reaction is usually carried out in specialized reactors designed to handle the specific requirements of organometallic synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the compound’s ability to form stable metallacyclobutane intermediates .
Common Reagents and Conditions: Typical reagents used in these reactions include various olefins and dienes. The reactions are often conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Major Products: The major products of these reactions depend on the specific substrates used. For example, in ring-closing metathesis, cyclic alkenes are formed, while cross-metathesis yields a mixture of olefinic products .
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) involves the formation of a metallacyclobutane intermediate. This intermediate facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds. The compound’s high selectivity and efficiency are attributed to its unique ligand environment, which stabilizes the reactive intermediates and lowers the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(t-butoxide): Another variant used in metathesis reactions with slightly different reactivity and selectivity.
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(hexafluoro-t-butoxide): Known for its ability to metathesize a broader range of olefins.
Uniqueness: The unique aspect of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) lies in its balanced reactivity and stability, making it a versatile catalyst for various metathesis reactions. Its ability to form stable intermediates and its high selectivity distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
205815-80-1 |
|---|---|
Molekularformel |
C46H63MoNO2 |
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; |
InChI-Schlüssel |
FKSMMRUUGSEPBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)




